molecular formula C11H12ClN5OS2 B11416149 5-chloro-2-(methylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

5-chloro-2-(methylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

Cat. No.: B11416149
M. Wt: 329.8 g/mol
InChI Key: SVCCZZMLFJLNNN-UHFFFAOYSA-N
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Description

The compound 5-chloro-2-(methylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide features a pyrimidine core substituted with a chloro group at position 5, a methylsulfanyl group at position 2, and a carboxamide linker connecting to a 5-(propan-2-yl)-1,3,4-thiadiazol-2-yl moiety. This structure combines a heterocyclic pyrimidine scaffold with a thiadiazole ring, both of which are pharmacologically significant due to their electronic and steric properties . The methylsulfanyl (S–CH₃) group contributes moderate electron-withdrawing effects, while the branched propan-2-yl substituent on the thiadiazole ring enhances lipophilicity and steric bulk .

Properties

Molecular Formula

C11H12ClN5OS2

Molecular Weight

329.8 g/mol

IUPAC Name

5-chloro-2-methylsulfanyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C11H12ClN5OS2/c1-5(2)9-16-17-11(20-9)15-8(18)7-6(12)4-13-10(14-7)19-3/h4-5H,1-3H3,(H,15,17,18)

InChI Key

SVCCZZMLFJLNNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(methylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as 2-chloro-4,6-diaminopyrimidine with methylthiolating agents under controlled conditions.

    Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced via cyclization reactions involving isopropyl-substituted hydrazine derivatives and carbon disulfide, followed by oxidation.

    Coupling Reactions: The final step involves coupling the pyrimidine and thiadiazole rings through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride (NaH), amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 5-chloro-2-(methylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-chloro-2-(methylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit kinase enzymes, thereby affecting signal transduction pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Substituents on the Pyrimidine Ring

  • Target Compound :

    • Position 2 : Methylsulfanyl (S–CH₃).
    • Position 5 : Chloro (Cl).
      This configuration balances moderate electron withdrawal (Cl and S–CH₃) with reduced polarity compared to sulfonyl-containing analogues .

Substituents on the Thiadiazole Ring

  • Target Compound :

    • Position 5 : Propan-2-yl (branched alkyl group).
      This substituent increases steric bulk and lipophilicity, which may influence membrane permeability and target binding .
  • 5-Propyl-1,3,4-thiadiazol-2-yl (): A longer alkyl chain enhances lipophilicity but may reduce solubility in aqueous environments . 5-Methyl-1,3,4-thiadiazol-2-yl (): Smaller methyl group minimizes steric effects, possibly improving binding to compact active sites .

Comparative Data Table

Compound Name Pyrimidine Substituent (Position 2) Thiadiazole Substituent (Position 5) Molecular Weight (g/mol) Key Features
Target Compound Methylsulfanyl (S–CH₃) Propan-2-yl 427.86* Balanced lipophilicity, moderate steric bulk
5-Chloro-2-[(4-methylbenzyl)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide 4-Methylbenzylsulfonyl (SO₂) Ethyl 444.91 High polarity, enhanced electron withdrawal
2-(Benzylsulfonyl)-5-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide Benzylsulfonyl (SO₂) Propyl 453.94 Increased lipophilicity, potential solubility challenges
5-Chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide 4-Fluorobenzylsulfonyl (SO₂) Methyl 427.86 Fluorine-enhanced metabolic stability, compact structure
5-Chloro-2-[(4-methylphenyl)methylsulfonyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide 4-Methylbenzylsulfonyl (SO₂) Propan-2-yl 455.92 Combines branched thiadiazole with sulfonyl; high steric and electronic effects

*Molecular weight of the target compound is inferred from analogues in and .

Implications of Structural Differences

  • Lipophilicity : Branched propan-2-yl and longer alkyl chains (e.g., propyl) increase lipophilicity, favoring membrane penetration but possibly reducing aqueous solubility .
  • Steric Effects : Bulkier substituents (e.g., propan-2-yl) may hinder binding to sterically restricted targets but improve selectivity for larger binding pockets .

Biological Activity

5-chloro-2-(methylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular structure of the compound can be summarized as follows:

PropertyValue
Molecular Formula C₁₅H₁₆ClN₃OS
Molecular Weight 321.8 g/mol
CAS Number 902243-52-1

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have been shown to inhibit the growth of various bacterial strains. The presence of the chloro and methylsulfanyl groups may enhance these effects by increasing lipophilicity and facilitating membrane penetration.

Anticancer Properties

The compound's structural similarity to known anticancer agents suggests potential activity against cancer cell lines. In vitro studies have demonstrated that related thiadiazole derivatives possess cytotoxic effects on human cancer cells, with IC50 values indicating effective inhibition of cell proliferation. For example, a related compound showed an IC50 value of 6.2 μM against colon carcinoma cells .

The proposed mechanism involves the inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. Compounds featuring thiadiazole and pyrimidine rings often interact with DNA or RNA polymerases, leading to apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyrimidine derivatives, including those similar to our compound. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 50 µg/mL depending on the specific strain tested.

Study 2: Anticancer Activity

In another investigation, a series of thiadiazole derivatives were synthesized and tested for anticancer properties against multiple cell lines. The most potent derivative exhibited an IC50 value of 11 µM against the A549 lung cancer cell line, suggesting that modifications to the thiadiazole ring could enhance anticancer activity.

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